molecular formula C15H18N2O3 B14082281 (4R)-4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid

(4R)-4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid

Cat. No.: B14082281
M. Wt: 274.31 g/mol
InChI Key: KIMKJIXTIWKABF-SNVBAGLBSA-N
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Description

(4R)-4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid is a synthetic organic compound that features a quinoline moiety. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its specific structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Amination: The amino group is introduced at the 8-position of the quinoline ring through nucleophilic substitution reactions.

    Coupling with Pentanoic Acid: The final step involves coupling the quinoline derivative with ®-4-aminopentanoic acid using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

(4R)-4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (4R)-4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes involved in cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimicrobial properties.

    Chloroquine: A quinoline derivative used as an antimalarial drug.

    Quinacrine: Another quinoline derivative with antiprotozoal activity.

Uniqueness

(4R)-4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid is unique due to its specific structure, which combines the quinoline moiety with a pentanoic acid side chain. This unique structure may confer distinct biological activities and make it a valuable compound for further research and development.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

(4R)-4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid

InChI

InChI=1S/C15H18N2O3/c1-10(5-6-14(18)19)17-13-9-12(20-2)8-11-4-3-7-16-15(11)13/h3-4,7-10,17H,5-6H2,1-2H3,(H,18,19)/t10-/m1/s1

InChI Key

KIMKJIXTIWKABF-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)NC1=C2C(=CC(=C1)OC)C=CC=N2

Canonical SMILES

CC(CCC(=O)O)NC1=C2C(=CC(=C1)OC)C=CC=N2

Origin of Product

United States

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